molecular formula C11H13F2NOS B8269221 (NE,R)-N-[(2,3-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide

(NE,R)-N-[(2,3-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B8269221
M. Wt: 245.29 g/mol
InChI Key: CEPGPYNLLCJZGY-SNQWNFELSA-N
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Description

(NE,R)-N-[(2,3-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide is an organic compound characterized by the presence of a difluorophenyl group attached to a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE,R)-N-[(2,3-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the condensation of 2,3-difluorobenzaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(NE,R)-N-[(2,3-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(NE,R)-N-[(2,3-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which (NE,R)-N-[(2,3-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and specificity, while the sulfinamide moiety can influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (NE,R)-N-[(2,4-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide
  • (NE,R)-N-[(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide
  • (NE,R)-N-[(3,4-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide

Uniqueness

(NE,R)-N-[(2,3-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The 2,3-difluoro substitution pattern may confer distinct properties compared to other isomers, such as different binding affinities or reactivity profiles.

Properties

IUPAC Name

(NE,R)-N-[(2,3-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NOS/c1-11(2,3)16(15)14-7-8-5-4-6-9(12)10(8)13/h4-7H,1-3H3/b14-7+/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPGPYNLLCJZGY-SNQWNFELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)/N=C/C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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